molecular formula C11H16N4O3 B2563714 N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide CAS No. 1251557-78-4

N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide

Cat. No.: B2563714
CAS No.: 1251557-78-4
M. Wt: 252.274
InChI Key: HVQHFULGXFOIIJ-UHFFFAOYSA-N
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Description

N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide is a chemical compound of interest in medicinal chemistry and biochemical research. Its structure incorporates a 1H-pyrazole core, a privileged scaffold in drug discovery known for its versatility in designing kinase inhibitors . The specific presence of the 3-methoxy-1-methyl-1H-pyrazol-4-yl moiety is significant, as similar substructures are found in potent and selective inhibitors of key biological targets, such as Janus Kinase 1 (JAK1) and dual JAK1/TYK2 inhibitors investigated for the treatment of autoimmune diseases . This suggests potential research applications for the compound in studying signal transduction pathways and immune response regulation. The molecule is designed for research applications only and is not intended for diagnostic or therapeutic use. Researchers are encouraged to investigate its specific mechanism of action and binding affinity in various biological assays.

Properties

IUPAC Name

N-[2-(cyclopropylamino)-2-oxoethyl]-3-methoxy-1-methylpyrazole-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H16N4O3/c1-15-6-8(11(14-15)18-2)10(17)12-5-9(16)13-7-3-4-7/h6-7H,3-5H2,1-2H3,(H,12,17)(H,13,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HVQHFULGXFOIIJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C(=N1)OC)C(=O)NCC(=O)NC2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H16N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

252.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide typically involves multiple steps, starting from commercially available starting materials. One common synthetic route involves the following steps:

    Formation of the Pyrazole Ring: The synthesis begins with the preparation of the 3-methoxy-1-methyl-1H-pyrazole ring. This can be achieved through the reaction of appropriate hydrazine derivatives with β-keto esters under acidic or basic conditions.

    Introduction of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

    Amidation Reaction: The final step involves the formation of the acetamide moiety through an amidation reaction. This can be accomplished by reacting the pyrazole derivative with an appropriate acylating agent, such as acetic anhydride or acetyl chloride, in the presence of a base.

Industrial production methods may involve optimization of these steps to improve yield and scalability, including the use of continuous flow reactors and advanced purification techniques.

Chemical Reactions Analysis

N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding oxidized derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can undergo nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace specific substituents on the pyrazole ring or the acetamide moiety.

Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium, platinum), and varying temperatures and pressures depending on the desired reaction.

Scientific Research Applications

N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide has a wide range of scientific research applications:

    Medicinal Chemistry: The compound is investigated for its potential as a therapeutic agent due to its unique chemical structure and biological activity. It may serve as a lead compound for the development of new drugs targeting specific diseases.

    Pharmacology: Researchers study the compound’s pharmacokinetics and pharmacodynamics to understand its absorption, distribution, metabolism, and excretion in biological systems.

    Materials Science: The compound’s chemical properties make it suitable for use in the development of advanced materials, such as polymers and coatings, with specific functionalities.

    Biological Research: The compound is used in various biological assays to study its effects on cellular processes, enzyme activity, and receptor binding.

Mechanism of Action

The mechanism of action of N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide involves its interaction with specific molecular targets within biological systems. The compound may bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact pathways and targets involved depend on the specific application and context of its use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional attributes can be compared to the following analogs:

Substituent-Based Comparisons
Pyrazole-Containing Acetamides
Compound Name Key Substituents Biological Activity/Application Reference
N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide 3-methoxy-1-methyl-pyrazole, formamido linker, cyclopropyl Hypothesized kinase inhibition (analogous to EP 4 139 296 B1)
(R)-2-(4-(2-((1-(5-chloro-6-oxo-1,6-dihydropyridazin-4-yl)pyrrolidin-3-yl)oxy)pyridin-4-yl)-3,5-dimethyl-1H-pyrazol-1-yl)-N-cyclopropylacetamide (P-0042) 3,5-dimethyl-pyrazole, pyrrolidin-3-yl-oxy linker, cyclopropyl Kinase inhibition (explicitly tested)
2-{3-cyclopropyl-4-(2-hydroxyethyl)-5-methyl-1H-pyrazol-1-yl}acetic acid derivatives Cyclopropyl, hydroxyethyl, methyl-pyrazole Kinase-targeted therapies (patent claims)

Key Observations :

  • The formamido linker in the target compound distinguishes it from acetamide-linked analogs (e.g., P-0042), which may alter hydrogen-bonding interactions with biological targets .
Formamide vs. Acetamide Functional Groups

Evidence from glycobiology studies (e.g., Brucella O-polysaccharide research) demonstrates that replacing a formamide group with an acetamide disrupts antibody-antigen interactions due to steric hindrance and altered hydrogen-bonding capacity . For example, N-acetyl-perosamine O-PS showed a 1,000-fold reduction in antibody affinity compared to N-formyl-perosamine O-PS . This suggests that the formamido group in the target compound may offer superior binding specificity in epitope recognition compared to acetamide analogs.

Cyclopropyl-Containing Analogs
Compound Name Cyclopropyl Position Target/Application Reference
N-cyclopropyl-2-(4-fluoro-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenoxy)acetamide Attached to acetamide nitrogen Intermediate in kinase inhibitor synthesis
Acetochlor (2-chloro-N-ethoxymethyl-N-(2-ethyl-6-methylphenyl)-acetamide) No cyclopropyl group Herbicide (non-pharmaceutical)

Key Observations :

  • The cyclopropyl group in the target compound likely improves metabolic stability compared to non-cyclopropyl analogs like Acetochlor, which is rapidly metabolized in agricultural settings .
  • In kinase inhibitors, cyclopropyl-substituted acetamides (e.g., EP 4 139 296 B1 derivatives) exhibit enhanced selectivity due to reduced steric clash with hydrophobic kinase pockets .

Research Findings and Mechanistic Insights

Impact of Substituents on Bioactivity
  • Formamido Linker: Molecular modeling (e.g., CarbBuilder simulations) indicates that formamide groups expose hydrogen-bond donors critical for interactions with monoclonal antibodies or enzyme active sites .
  • Pyrazole Methoxy Group : The 3-methoxy substituent may engage in π-π stacking or hydrogen bonding with aromatic residues in target proteins, a feature absent in 3,5-dimethyl-pyrazole analogs .
Comparative Pharmacokinetics

While direct data are unavailable for the target compound, cyclopropyl-containing analogs generally demonstrate:

  • Increased metabolic stability : Resistance to cytochrome P450 oxidation due to the cyclopropane ring’s strain and electron density .
  • Improved solubility : Methoxy and hydroxyethyl groups (e.g., in and compounds) enhance water solubility compared to purely hydrophobic derivatives .

Biological Activity

N-cyclopropyl-2-[(3-methoxy-1-methyl-1H-pyrazol-4-yl)formamido]acetamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its synthesis, biological properties, and mechanisms of action, supported by relevant case studies and research findings.

Synthesis

The synthesis of this compound typically involves several steps that include the formation of the cyclopropane ring and the introduction of the pyrazole moiety. Common synthetic methods include:

  • Cyclopropanation : Utilizing agents like diazomethane or Simmons-Smith reagents.
  • Condensation Reactions : Involving hydrazine and 1,3-dicarbonyl compounds to form the pyrazole structure.

Optimization of these methods is essential for maximizing yield and minimizing costs, particularly in industrial applications.

Biological Activity

This compound exhibits a range of biological activities, including:

Anticancer Properties

Research indicates that compounds with similar structural features exhibit significant cytotoxicity against various cancer cell lines. For instance, derivatives containing pyrazole rings have shown IC50 values ranging from 49.79 µM to 113.70 µM against human tumor cell lines such as RKO, PC-3, and HeLa . The most potent derivatives demonstrated effective inhibition of cell proliferation, suggesting a potential for further development as anticancer agents.

Antimicrobial Activity

The compound has been evaluated for its antimicrobial properties, particularly against pathogens like Leishmania mexicana. In vitro studies have demonstrated good leishmanicidal activity with IC50 values below 1 µM for certain derivatives, comparable to standard treatments such as amphotericin B . This indicates its potential application in treating parasitic infections.

The biological activity of this compound is believed to stem from its interaction with specific molecular targets:

  • Enzyme Inhibition : The pyrazole moiety may interact with enzymes or receptors, potentially inhibiting their activity.
  • Stability and Hydrophobic Interactions : The cyclopropane ring contributes to the compound's stability and enhances its ability to interact with hydrophobic regions of proteins.

Case Studies

Several studies have focused on the biological evaluation of related compounds:

Study 1: Cytotoxicity Evaluation

A study assessing various pyrazole derivatives found that those with cyclopropane structures exhibited notable cytotoxic effects on cancer cell lines. The investigation involved exposing cells to different concentrations (15 to 150 µM), confirming morphological changes indicative of apoptosis at IC50 concentrations .

Study 2: Antileishmanial Activity

In another study, a series of bis(spiropyrazolone)cyclopropanes were tested against Leishmania mexicana. Compounds showed significant leishmanicidal activity with IC50 values as low as 0.15 µM, indicating their potential as therapeutic agents against leishmaniasis .

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